2,7-Octadien-1-OL

Übersicht

Beschreibung

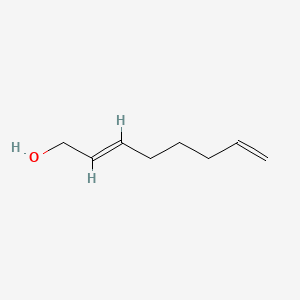

2,7-Octadien-1-OL is an organic compound with the molecular formula C8H14O. It is a colorless to light yellow liquid with a pleasant odor. This compound is part of the alcohol family and contains two double bonds, making it a dienol. It is used in various applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,7-Octadien-1-OL can be synthesized through several methods. One common method involves the hydroformylation of butadiene followed by hydrogenation. The reaction typically uses a palladium catalyst and occurs under specific temperature and pressure conditions . Another method involves the reaction of butadiene with formaldehyde in the presence of a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of butadiene as a starting material. The process includes steps such as hydroformylation and hydrogenation, with the use of catalysts like palladium to facilitate the reactions. The reaction conditions are carefully controlled to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2,7-Octadien-1-OL undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming compounds like aldehydes or ketones.

Reduction: The double bonds in this compound can be reduced to form saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products:

Oxidation: Aldehydes and ketones.

Reduction: Saturated alcohols.

Substitution: Halogenated compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2,7-Octadien-1-OL is characterized by its two double bonds and hydroxyl functional group, which contribute to its reactivity and potential applications. It is typically a colorless to light yellow liquid with a pleasant odor. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry.

Synthesis of Organic Compounds

This compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo oxidation and reduction reactions makes it a precursor for synthesizing alcohols, aldehydes, and ketones. For instance, it can be oxidized to form aldehydes or reduced to yield saturated alcohols.

Biological Research

In biological contexts, this compound is being investigated for its potential therapeutic properties. Similar compounds have shown effects such as:

- Antimicrobial Activity : Exhibiting inhibitory effects against a range of bacteria and fungi.

- Anti-inflammatory Effects : Modulating inflammatory pathways and reducing oxidative stress in cells.

Research indicates that compounds like this compound may influence biochemical pathways related to inflammation and cancer.

Flavoring Agent in Food Industry

Due to its pleasant aroma, this compound is explored as a flavoring agent in food products. Its presence alongside other volatile compounds suggests its utility in enhancing flavors and aromas in various culinary applications.

Fragrance Production

The compound is widely used in the fragrance industry due to its appealing scent profile. It can be incorporated into perfumes and scented products to provide a fresh and fruity note.

Chemical Manufacturing

This compound is also utilized as a starting material for the production of other chemicals. For example:

- It can be isomerized to produce 7-octen-1-al, which is further processed into various industrial chemicals such as azelaic acid and nonanediol .

This versatility makes it an essential compound in chemical manufacturing processes.

Case Study 1: Antimicrobial Activity

A study examining the antimicrobial properties of various alcohols found that this compound exhibited significant inhibitory effects against several pathogenic bacteria. The results indicated potential for its use in developing natural preservatives for food products.

Case Study 2: Flavor Enhancement

In research focused on flavor compounds in green tea, the role of similar alcohols was analyzed. The findings suggested that incorporating compounds like this compound could enhance the overall aroma profile of green tea beverages .

Data Table: Summary of Applications

| Application Area | Description | Examples/Outcomes |

|---|---|---|

| Organic Synthesis | Intermediate for producing alcohols/aldehydes | Used in synthesis pathways for various compounds |

| Biological Research | Potential therapeutic effects | Antimicrobial and anti-inflammatory properties |

| Food Industry | Flavoring agent | Enhances flavor profiles in food products |

| Fragrance Production | Component in perfumes | Fresh scent profile |

| Chemical Manufacturing | Starting material for industrial chemicals | Conversion to azelaic acid and nonanediol |

Wirkmechanismus

The mechanism of action of 2,7-Octadien-1-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity. The double bonds in the compound can participate in addition reactions, making it a versatile intermediate in organic synthesis. The pathways involved in its reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

2,7-Octadien-1-OL can be compared with other similar compounds such as:

2,6-Octadien-1-ol, 3,7-dimethyl- (Geraniol): Both compounds have similar structures but differ in the position and number of double bonds.

Nerol: Another similar compound with a different arrangement of double bonds and functional groups.

Uniqueness: this compound is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group, which gives it distinct chemical properties and reactivity compared to its analogs.

Biologische Aktivität

2,7-Octadien-1-OL, also known as this compound, is a naturally occurring compound with significant biological activity. It belongs to the class of unsaturated alcohols and is recognized for its potential applications in various fields, including pharmaceuticals, agriculture, and food industries. This article explores the biological activities associated with this compound, focusing on its antimicrobial properties, antioxidant effects, and potential therapeutic applications.

- Molecular Formula : C₈H₁₄O

- Molecular Weight : 142.20 g/mol

- IUPAC Name : (2E,7E)-octa-2,7-dien-1-ol

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated the compound's efficacy against various bacterial strains using in vitro methods. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 15 |

| Bacillus subtilis | 22 |

These findings suggest that this compound could be a valuable candidate for developing natural antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays. The compound demonstrated significant free radical scavenging activity.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging Assay | 45.3 |

| FRAP Assay | 30.8 |

The results indicate that this compound can effectively neutralize free radicals, thereby contributing to its potential health benefits .

Case Study 1: Antimicrobial Efficacy in Food Preservation

A study conducted on the application of this compound in food preservation highlighted its ability to inhibit microbial growth in meat products. The addition of the compound resulted in a significant reduction of spoilage organisms while maintaining the sensory quality of the product. This suggests its potential use as a natural preservative .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. In animal models, administration of the compound led to a decrease in inflammatory markers and symptoms associated with acute inflammation. This positions it as a potential therapeutic agent for inflammatory conditions .

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Current data suggests that it has a low toxicity profile when used at appropriate concentrations. However, further studies are needed to fully understand its safety implications in long-term use and various applications .

Eigenschaften

CAS-Nummer |

23578-51-0 |

|---|---|

Molekularformel |

C8H14O |

Molekulargewicht |

126.20 g/mol |

IUPAC-Name |

octa-2,7-dien-1-ol |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,6-7,9H,1,3-5,8H2 |

InChI-Schlüssel |

YHYGSIBXYYKYFB-UHFFFAOYSA-N |

SMILES |

C=CCCCC=CCO |

Isomerische SMILES |

C=CCCC/C=C/CO |

Kanonische SMILES |

C=CCCCC=CCO |

Piktogramme |

Corrosive; Irritant |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,7-Octadien-1-ol in biotransformation studies?

A1: this compound plays a crucial role in understanding the microbial degradation of β-myrcene, a monoterpene found in various plants. Research has shown that a Pseudomonas sp. strain, M1, can utilize β-myrcene as its sole carbon and energy source []. Specifically, this compound was identified as a key intermediate in this metabolic pathway. When the gene responsible for the conversion of this compound (myrB, encoding an alcohol dehydrogenase) was interrupted, the mutant strain accumulated this compound []. This finding provides valuable insights into the enzymatic steps involved in β-myrcene catabolism.

Q2: Can you describe the structural characteristics of this compound?

A2: this compound is an unsaturated alcohol with the molecular formula C8H16O [, ]. Although specific spectroscopic data isn't provided in the research excerpts, its structure suggests characteristic peaks in infrared spectroscopy (IR) corresponding to the hydroxyl group and alkene double bonds. Similarly, nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the various proton environments within the molecule.

Q3: What are the potential applications of this compound in the flavor and fragrance industry?

A3: this compound was identified as a key aroma compound contributing to the flavor profile of fresh Yesso scallop []. Its presence, along with other volatile compounds like decanal and nonanal, suggests its potential use as a flavoring agent in food products. Further research into its sensory properties and potential applications in flavoring is warranted.

Q4: Are there any documented methods for synthesizing this compound?

A4: Yes, researchers have successfully synthesized 3,7-Dimethyl-(E)-2,7-octadien-1-ol propionate, a derivative of this compound, starting from isoprene [, ]. While the specific details of the synthesis are beyond the scope of this Q&A, these studies highlight the possibility of producing this compound and its derivatives through chemical means.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.